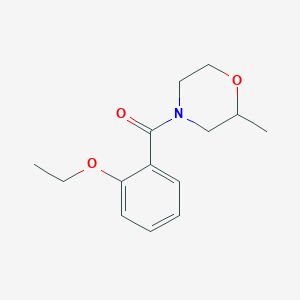
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MEM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it has been proposed that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is also highly soluble in organic solvents, which makes it easy to dissolve in cell culture media or inject into animals for in vivo studies. However, (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has some limitations as well. It is not very water-soluble, which makes it difficult to administer orally or intravenously. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective analogs of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone that can target specific enzymes or signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone in vivo, to optimize its dosing and administration. Additionally, the potential use of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone as a diagnostic tool for certain diseases, such as Alzheimer's disease, is an area of interest. Finally, the development of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone-based drug delivery systems, such as nanoparticles or liposomes, is an area of interest for improving its therapeutic efficacy.
Synthesis Methods
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized by reacting 2-ethoxybenzoyl chloride with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(2-ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-13-7-5-4-6-12(13)14(16)15-8-9-18-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQRTQCCPPDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

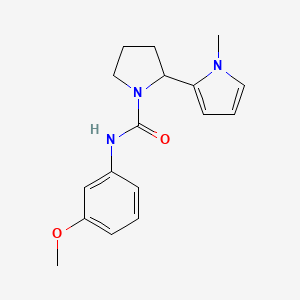
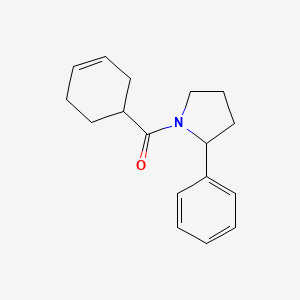
![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
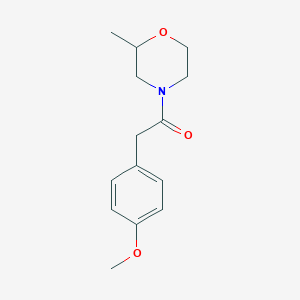
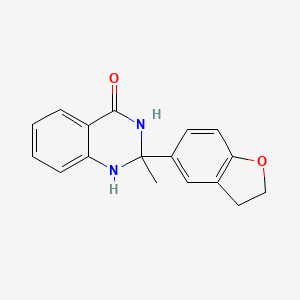
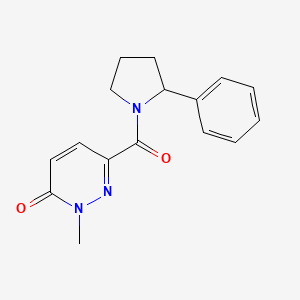
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

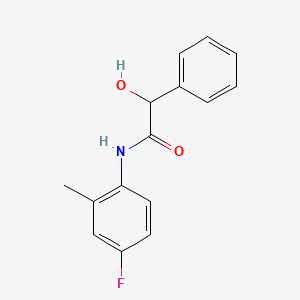
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
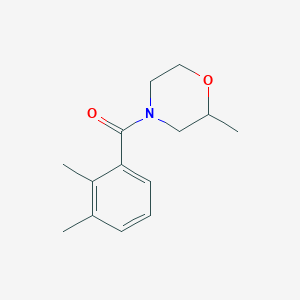

![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)